molecular formula BiCl3H3O B14708292 CID 78062553

CID 78062553

Cat. No.: B14708292
M. Wt: 334.36 g/mol
InChI Key: ZQCCPZXRBDWQBX-UHFFFAOYSA-N
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Description

CID 78062553 (PubChem Compound Identifier 78062553) is a chemical compound cataloged in the PubChem database. Systematic characterization of this compound would typically include its molecular formula, mass, solubility, and biological targets, as exemplified by similar compounds in the evidence (e.g., betulin derivatives, ginkgolic acids, and steroid sulfates) .

Properties

Molecular Formula

BiCl3H3O

Molecular Weight

334.36 g/mol

InChI

InChI=1S/Bi.3ClH.O/h;3*1H;

InChI Key

ZQCCPZXRBDWQBX-UHFFFAOYSA-N

Canonical SMILES

O=[Bi].Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of CID 78062553 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, solvents, and other chemicals that promote the formation of this compound.

    Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Chemical Reactions Analysis

CID 78062553 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

    Addition: This involves the addition of atoms or groups to a double or triple bond in the compound, often using reagents like hydrogen gas or halogens.

Scientific Research Applications

CID 78062553 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its effects on biological systems, including its potential as a drug candidate.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: this compound is used in the production of materials and chemicals, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of CID 78062553 involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, altering their activity and leading to various biological effects. These interactions can influence cellular processes, signaling pathways, and metabolic functions, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares CID 78062553 with selected compounds from the evidence based on generalizable parameters for small molecules:

Parameter This compound Betulin (CID 72326) Ginkgolic Acid 17:1 (CID 5469634) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Formula Not reported C₃₀H₅₀O₂ C₂₂H₃₄O₂ C₃₈H₅₈O₅
Molecular Weight Not reported 442.7 g/mol 330.5 g/mol 606.9 g/mol
Biological Activity Not reported Anti-inflammatory, antiviral Antibacterial, PPARγ modulation Anticancer (apoptosis induction)
Key Functional Groups Not reported Lupane triterpenoid Alkylphenol with unsaturated side chain Betulin-caffeic acid conjugate
Therapeutic Applications Not reported Dermatology, oncology Metabolic disorders Oncology, neurodegenerative diseases
Analytical Methods Not reported LC-MS, NMR LC-MS, CID/ETD-MS HPLC, FT-IR

Key Observations:

  • Structural Complexity: Betulin derivatives (e.g., CID 72326 and CID 10153267) exhibit triterpenoid backbones modified with functional groups like caffeic acid, enhancing their bioactivity and solubility compared to simpler molecules like ginkgolic acids .
  • Bioactivity : Ginkgolic acids (CID 5469634) target PPARγ and bacterial membranes, while betulin derivatives show broader anticancer applications .
  • Analytical Workflows : Collision-induced dissociation (CID) in mass spectrometry is a common method for structural elucidation of such compounds, though electron-transfer dissociation (ETD) may provide complementary fragmentation patterns for complex conjugates .

Pharmacokinetic and Pharmacodynamic Comparisons

While direct data for this compound are unavailable, the evidence highlights critical parameters for comparing similar compounds:

Table 2: Pharmacokinetic Properties of Selected Compounds

Property This compound DHEAS (CID 12594) Irbesartan (CID 3749)
LogP (Lipophilicity) Not reported 1.2 6.3
Hydrogen Bond Donors Not reported 3 2
Bioavailability Not reported Low (steroid sulfate) High (angiotensin II blocker)
Metabolic Pathways Not reported Hepatic sulfation CYP2C9 oxidation

Key Insights:

  • Lipophilicity : Irbesartan (CID 3749) has high LogP, correlating with its membrane permeability and oral bioavailability, whereas steroid sulfates like DHEAS (CID 12594) require active transport mechanisms .
  • Metabolic Stability : Betulin-derived compounds often undergo glucuronidation or oxidation, necessitating structural optimization to reduce first-pass metabolism .

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